2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine -

2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

Catalog Number: EVT-4010800
CAS Number:
Molecular Formula: C20H33N5O
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GLPG1690 (11)

  • Compound Description: GLPG1690 (11) is a potent and selective autotaxin inhibitor. Autotaxin is an enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule implicated in various diseases like idiopathic pulmonary fibrosis. GLPG1690 (11) demonstrated sustained LPA reduction in plasma and efficacy in a bleomycin-induced pulmonary fibrosis mouse model. []
  • Relevance: GLPG1690 (11) shares the key structural feature of a piperazine ring linked to a central heterocycle with the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine. Both compounds feature an alkyl substituted pyrimidine ring connected to the piperazine nitrogen. These similarities suggest potential shared chemical properties and potential biological activities related to the piperazine-heterocycle pharmacophore. []

FPMINT and Analogues

  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), specifically demonstrating selectivity for ENT2 over ENT1. This selectivity makes it a potential therapeutic target for various conditions, including cancer and adenosine regulation. Structure-activity relationship studies of FPMINT analogues revealed key structural features crucial for ENT inhibition, especially highlighting the importance of a halogen-substituted phenyl ring adjacent to the piperazine moiety. []
  • Relevance: Both FPMINT analogues and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share a common structural motif: a piperazine ring connected to an aromatic system. While the target compound features a pyrimidine ring, many FPMINT analogues investigated in the study incorporate a benzene ring directly linked to the piperazine. This structural similarity suggests potential overlap in their pharmacological profiles, particularly concerning interactions with biological targets that recognize the piperazine-aromatic pharmacophore. []

D-264 (1a) and Analogues

  • Compound Description: D-264 (1a) is a dopamine D2/D3 receptor agonist demonstrating neuroprotective properties in Parkinson's disease (PD) animal models. Structure-activity relationship studies focusing on enhancing D-264 (1a)'s in vivo efficacy led to the development of (-)-9b and (-)-8b, exhibiting higher potency and longer duration of action in PD models. These compounds showcase the importance of specific substitutions on the piperazine ring and the aromatic system for optimizing D2/D3 receptor agonist activity and pharmacokinetic properties. []
  • Relevance: The target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, and D-264 (1a) analogues share the common feature of a substituted piperazine ring. While the target compound links the piperazine to a substituted pyrimidine, D-264 (1a) analogues connect it to a tetrahydrobenzothiazole moiety. Despite this difference, the shared piperazine ring suggests a possible commonality in their interactions with certain biological targets, emphasizing the significance of this moiety in medicinal chemistry. []

LQFM192

  • Compound Description: LQFM192, a novel piperazine derivative, exhibits promising anxiolytic and antidepressant-like effects in mice. Its mechanism of action involves modulation of serotonergic and GABAergic pathways. []
  • Relevance: LQFM192 and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share a core structural feature: a piperazine ring. This structural similarity suggests they might exhibit overlapping pharmacological profiles, particularly concerning their interactions with CNS targets. Understanding the specific structure-activity relationships within this class of compounds could be crucial for optimizing their therapeutic potential in anxiety and depression. []

7-Chloro-4-(piperazin-1-yl)quinoline Derivatives

  • Compound Description: A series of 7-Chloro-4-(piperazin-1-yl)quinoline derivatives displayed notable antimalarial activity against the Plasmodium falciparum strain. Notably, compound 3c exhibited superior potency compared to the standard drug Quinine. []
  • Relevance: These derivatives and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share the fundamental piperazine ring system. The presence of diverse substituents on both the quinoline and piperazine moieties in the antimalarial series highlights the versatility of this scaffold for achieving potent biological activity. Although the target compound features a pyrimidine ring instead of quinoline, the shared piperazine suggests potential shared pharmacophoric features and emphasizes the role of this moiety in medicinal chemistry. []
  • Compound Description: This compound is a derivative of Prottremin, a molecule known to possess antiparkinsonian activity in various animal models. This specific derivative was synthesized through an epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine, aiming to investigate its potential in treating Parkinson's disease. []
  • Relevance: Both this Prottremin derivative and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, feature a substituted piperazine ring. While the target compound connects this ring to a pyrimidine moiety, the Prottremin derivative links it to a cyclohexenol structure. The shared piperazine ring underscores its importance as a pharmacophore in medicinal chemistry and suggests potential overlapping interactions with biological targets. []
  • Compound Description: These copper(II) complexes, incorporating a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety, exhibited potent anticancer activity against various human cancer cell lines. []
  • Relevance: While not directly containing a piperazine ring, these copper(II) complexes offer valuable insights into metal-based drug design and the utilization of heterocyclic ligands for achieving potent anticancer activities. This research can inform the development of novel compounds, potentially incorporating piperazine or related heterocycles, for targeted therapeutic applications. The target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, with its substituted pyrimidine ring, could explore similar coordination chemistry with metal ions for potential biological applications. []

NVP-BGJ398

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. It demonstrated significant antitumor activity in RT112 bladder cancer xenograft models overexpressing wild-type FGFR3, making it a promising anticancer agent. []
  • Relevance: While NVP-BGJ398 does not contain a piperazine ring like the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, both compounds utilize substituted aromatic heterocycles as a central scaffold. NVP-BGJ398 incorporates a pyrimidin-4-yl urea moiety, highlighting the importance of specific substitutions on heterocyclic frameworks for achieving desired pharmacological activities. This research underscores the significance of exploring diverse heterocyclic substitutions, such as those present in the target compound, for developing novel therapeutic agents. []

N-{4-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}-arylamides

  • Compound Description: This series of compounds was designed based on the structure of the atypical antipsychotic aripiprazole, targeting the serotonin 5-HT1A receptor, a key target for treating schizophrenia and depression. []
  • Relevance: The N-{4-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}-arylamides and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share a common structural element: a piperazine ring linked to an aromatic system. Furthermore, both studies highlight the importance of specific substituents on the piperazine and aromatic moieties for enhancing binding affinity to their respective targets. This underscores the significance of the piperazine-aromatic motif in medicinal chemistry, particularly for developing CNS-active agents. []

2-Amino-4-[4-(2-hydroxyethyl)-piperazin-1-yl]-6-trifluoromethyl-s-triazine (TR-10)

  • Compound Description: TR-10 exhibits a pharmacological profile similar to typical neuroleptics, including anti-methamphetamine activity, suppression of conditioned avoidance response, and cataleptogenic activity, indicating potential antipsychotic effects. []
  • Relevance: Both TR-10 and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, feature a piperazine ring as a core structural element. This shared motif suggests the possibility of overlapping pharmacological profiles, especially concerning potential interactions with CNS targets. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(Substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

  • Compound Description: This series includes acetohydrazide and oxadiazole derivatives designed as potential antimicrobial agents, targeting bacterial and fungal pathogens. []
  • Relevance: Compounds in this series and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share a crucial structural feature: the piperazine ring. Both studies highlight the impact of diverse substitutions on the piperazine ring and adjacent heterocyclic systems in influencing biological activity. Understanding these structure-activity relationships is crucial for designing new compounds with enhanced potency and selectivity. []

4-(1-(Pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline Derivatives (5a-g)

  • Compound Description: These novel quinoxaline derivatives were synthesized and evaluated for their antibacterial activity. Notably, two derivatives exhibited moderate activity compared to the reference drugs. []
  • Relevance: These derivatives and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share a key structural element: a substituted pyrimidine ring. Although the target compound features a piperazine linked to the pyrimidine while these derivatives incorporate it into a larger fused ring system, the presence of this shared heterocycle suggests potential commonalities in their physicochemical properties and potential interactions with biological targets. []

WAY-207024

  • Compound Description: WAY-207024 is a potent orally active gonadotropin-releasing hormone receptor (GnRH-R) antagonist. Its development involved modifying a lead compound to improve solubility and pharmacokinetic parameters while retaining GnRH-R antagonist activity. []
  • Relevance: WAY-207024 and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share a common structural motif: a piperazine ring linked to an aromatic system. This shared feature suggests that insights gained from optimizing the pharmacokinetic properties of WAY-207024, such as solubility enhancement strategies, could be applicable to the development of the target compound. []

AZD5305

  • Compound Description: AZD5305 is a highly selective PARP1 inhibitor and PARP1-DNA trapper. It exhibits potent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. It has excellent pharmacokinetic properties in preclinical species and reduced effects on human bone marrow progenitor cells in vitro. []
  • Relevance: Though structurally dissimilar, AZD5305 is a potent PARP1 inhibitor like the previously mentioned compound, NVP-BGJ398. This highlights the effectiveness of different chemical scaffolds, including heterocycles like the substituted pyrimidine in the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, in achieving potent and selective inhibition of this crucial target. []

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7)

  • Compound Description: Compound 7 is a high-affinity ligand for the dopamine D(4) receptor, showing high selectivity over other dopamine receptors, serotonin receptors, and the sigma-1 receptor. This selectivity makes it a potential candidate for development as a PET tracer for studying D(4) receptors in the brain. []
  • Relevance: Compound 7 and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share the piperazine ring as a core structural component. This shared structural motif, coupled with the presence of aromatic systems in both compounds (pyridine in compound 7 and pyrimidine in the target compound), suggests potential similarities in their binding affinities and pharmacological profiles, particularly concerning interactions with biomolecules that recognize this specific pharmacophore. []

TZB-30878

  • Compound Description: TZB-30878 displays dual activity as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist. This unique pharmacological profile makes it a potential therapeutic candidate for treating diarrhea-predominant irritable bowel syndrome (d-IBS). Studies demonstrated its efficacy in normalizing stress-induced defecation in an IBS-like rat model. []
  • Relevance: TZB-30878 and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share the piperazine ring as a key structural element. Although their structures differ significantly regarding the aromatic systems attached to the piperazine, the presence of this shared moiety suggests potential overlapping interactions with specific biological targets, underscoring its importance in medicinal chemistry. []

Doxazosin (1)

  • Compound Description: Doxazosin (1) is a selective α1-adrenoceptor antagonist. It exhibits potent antihypertensive activity, similar in efficacy to prazosin, in spontaneously hypertensive rats. Its high α1-adrenoceptor affinity and selectivity, along with its long-lasting antihypertensive effects, make it a valuable therapeutic agent for treating hypertension. []

SP-10

  • Compound Description: SP-10 is a benzamide derivative that exhibits potent anti-HIV activity in vitro. Its mechanism of action involves modifying actin dynamics, leading to reduced HIV-1 infectivity. []
  • Relevance: SP-10 and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share a substituted piperazine ring as a common structural element. Although the target compound features a pyrimidine ring while SP-10 incorporates a benzamide moiety, both highlight the significance of the piperazine ring system in medicinal chemistry. []

(-)-19 and Analogues

  • Compound Description: This series of compounds represents potent and selective dopamine D3 receptor agonists, with (-)-19 emerging as one of the most selective D3 agonists reported. These compounds, developed as potential therapeutics for Parkinson's disease (PD), also demonstrated potent antioxidant activity, attributed to their ability to chelate iron. []
  • Relevance: (-)-19 and its analogues, similar to the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, feature a piperazine ring in their structure. Although connected to different aromatic systems (tetrahydrobenzothiazole in (-)-19 and pyrimidine in the target compound), the shared piperazine ring suggests potential commonalities in their interactions with specific biological targets, emphasizing the significance of this moiety in medicinal chemistry. []

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives

  • Compound Description: These compounds target Rho-associated kinase-1 (ROCK1), a key enzyme involved in cardiovascular disease, cancer, and neurological disorders. The study employed molecular modeling techniques to design potent ROCK1 inhibitors with improved pharmacological profiles. []
  • Relevance: While structurally dissimilar to the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, this research emphasizes the application of computational methods in drug design, which can be valuable in optimizing the target compound's structure for desired biological activities. Furthermore, both this study and the research on the target compound highlight the importance of carefully selecting and modifying specific substituents to enhance interactions with target proteins and improve pharmacological properties. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives

  • Compound Description: This study investigated a series of SN79 analogs, exploring their structure-activity relationships concerning sigma-2 receptor-mediated cytotoxicity and metabolic stimulation. Substitutions on the benzoxazolone core of SN79 significantly influenced both sigma receptor subtype selectivity and functional effects, highlighting the structural determinants governing the divergent roles of sigma-2 receptors. []
  • Relevance: SN79 derivatives and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share a core structural feature: a piperazine ring linked to an aromatic system. Despite differences in the heterocyclic core (benzoxazolone in SN79 and pyrimidine in the target compound), the shared piperazine-aromatic motif suggests potential similarities in their binding to specific biological targets. Both studies emphasize the importance of exploring diverse substitutions on the piperazine ring and adjacent aromatic systems to fine-tune pharmacological properties. []

N-{2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl}-3-[11C]methoxybenz­amide ([11C]2)

  • Compound Description: This radiolabeled compound is a potential positron emission tomography (PET) radioligand for imaging dopamine D4 receptors in the brain. []
  • Relevance: Both [11C]2 and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share the piperazine ring as a crucial structural feature. The presence of a piperazine ring connected to an aromatic system (pyridine in [11C]2 and pyrimidine in the target compound) suggests potential similarities in their binding profiles, particularly concerning dopamine receptors or related targets. This emphasizes the significance of this pharmacophore in medicinal chemistry. []

[Cu(mpym)(H2O)(C4O4)]·2H2O

  • Compound Description: This copper(II) complex, containing the ligand mepirizole (mpym), is the first characterized one-dimensional polymer of its kind. The structure consists of infinite chains bridged by squarate anions. []
  • Relevance: Though not directly containing a piperazine ring like the target compound, this copper complex showcases the ability of heterocyclic ligands, such as mepirizole and the substituted pyrimidine in the target compound, to form diverse coordination complexes with metal ions. These complexes may possess unique properties and potential biological activities. This research highlights the importance of exploring the coordination chemistry of the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, with various metal ions to unveil potential therapeutic applications. []

4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its Analogues

  • Compound Description: This series of compounds was designed as bifunctional agents targeting both dopamine D2/D3 receptors and iron chelation, aiming to address both symptomatic and neuroprotective aspects of Parkinson's disease (PD). []
  • Relevance: These compounds, similar to the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, feature a piperazine ring. The shared piperazine moiety suggests potential overlapping interactions with biological targets, emphasizing its significance in medicinal chemistry. []

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

  • Compound Description: This compound is a derivative of piperazine containing a benzamide moiety and a pyridine ring. Its crystal structure reveals details about its conformation and intramolecular interactions. []
  • Relevance: This compound and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, both feature a piperazine ring linked to an aromatic system. This shared motif suggests potential similarities in their physicochemical properties and potential for interacting with biological targets that recognize this specific pharmacophore. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: Compound 7x is a potent multikinase inhibitor with notable activity against CDK4/CYCLIN D1 and ARK5 kinases. This compound exhibits potent pro-apoptotic effects in tumor cells, making it a promising lead for anticancer drug development. []
  • Relevance: Both 7x and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, share a key structural element: a substituted pyrimidine ring. Although the target compound links a piperidine-substituted piperazine to the pyrimidine while 7x connects it to a substituted phenyl ring, the presence of this shared heterocycle suggests potential similarities in their physicochemical properties and potential interactions with certain biological targets. []
  • Compound Description: This complex is a manganese(II) compound with a 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate ligand and bridging 4,4′-oxydibenzoate ligands, forming a one-dimensional chain structure stabilized by hydrogen bonds. []
  • Relevance: This complex, while not directly comparable to the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, offers valuable insights into the coordination chemistry of piperazine-containing ligands with metal ions. Understanding such interactions might be relevant for exploring the potential coordination chemistry of the target compound with various metal centers, potentially leading to novel compounds with unique properties. []

3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Derivatives

  • Compound Description: These compounds are derivatives of pyrimidine fused with triazole and thiadiazine rings, representing a class of heterocyclic compounds with potential biological activities. []
  • Relevance: Similar to these derivatives, the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, also features a substituted pyrimidine ring. This shared structural element suggests potential overlapping physicochemical properties and possible interactions with biological targets that recognize this heterocycle. []
  • Compound Description: This compound is a complex quinolone derivative incorporating a piperazine ring and various other heterocyclic and aromatic substituents, synthesized and evaluated for its antimicrobial properties. []
  • Relevance: Both this compound and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, feature a piperazine ring as a core structural element. The presence of this shared moiety, despite significant differences in their overall structures, suggests the importance of piperazine as a pharmacophore in medicinal chemistry and highlights its potential for interacting with various biological targets. []
  • Compound Description: This compound is a simple piperazine derivative synthesized via N-alkylation and characterized using spectroscopic methods. []
  • Relevance: Both this compound and the target compound, 2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine, feature a substituted piperazine ring as a central structural element. This shared motif suggests potential similarities in their physicochemical properties and possible interactions with biological targets that recognize this specific pharmacophore. []

Properties

Product Name

2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

IUPAC Name

1-[4-[4-(2-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]piperidin-1-yl]-2-methylpropan-1-one

Molecular Formula

C20H33N5O

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C20H33N5O/c1-5-18-21-16(4)14-19(22-18)24-12-10-23(11-13-24)17-6-8-25(9-7-17)20(26)15(2)3/h14-15,17H,5-13H2,1-4H3

InChI Key

NDCUVWBSCSVDLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)N2CCN(CC2)C3CCN(CC3)C(=O)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.